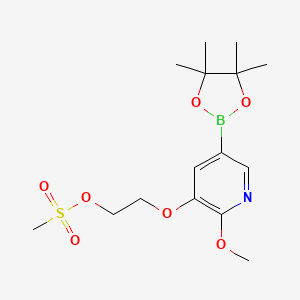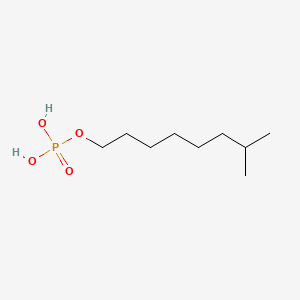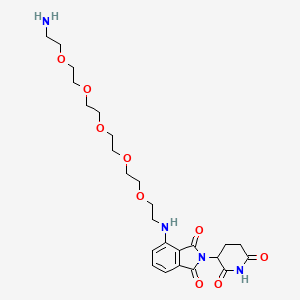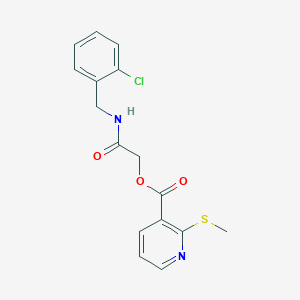
2-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxy)ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxy)ethyl methanesulfonate is an organic compound featuring a boronic ester and a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxy)ethyl methanesulfonate typically involves the following steps:
Formation of the Boronic Ester: The boronic ester is synthesized by reacting 2-methoxypyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.
Etherification: The boronic ester is then reacted with 2-bromoethanol to form the corresponding ether.
Sulfonation: Finally, the ether is treated with methanesulfonyl chloride in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.
Reduction: The methanesulfonate group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxy)ethyl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxy)ethyl methanesulfonate involves its interaction with various molecular targets:
Boronic Ester Group: Can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe.
Methanesulfonate Group: Acts as a leaving group in substitution reactions, facilitating the formation of new covalent bonds.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: Similar boronic ester structure but lacks the methanesulfonate group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boronic ester group but with an aniline moiety instead of a pyridine and methanesulfonate group.
Uniqueness
2-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxy)ethyl methanesulfonate is unique due to the combination of a boronic ester and a methanesulfonate group, which provides a versatile platform for various chemical transformations and applications in different fields.
Properties
Molecular Formula |
C15H24BNO7S |
|---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
2-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxyethyl methanesulfonate |
InChI |
InChI=1S/C15H24BNO7S/c1-14(2)15(3,4)24-16(23-14)11-9-12(13(20-5)17-10-11)21-7-8-22-25(6,18)19/h9-10H,7-8H2,1-6H3 |
InChI Key |
PESFYBPGVXEVJL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)OCCOS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate](/img/structure/B13352872.png)





![tert-Butyl (R)-4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate](/img/structure/B13352921.png)
![(1S,4S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B13352932.png)
![2-(4-Phenoxyphenyl)-7-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13352933.png)


![Benzenesulfonylfluoride, 4-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13352944.png)


